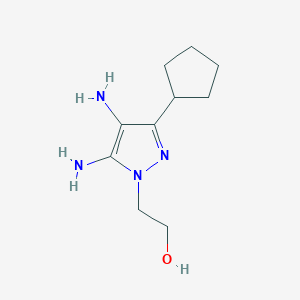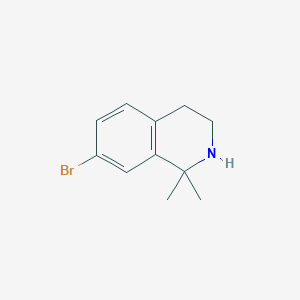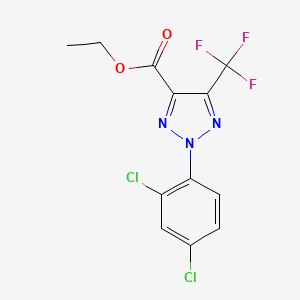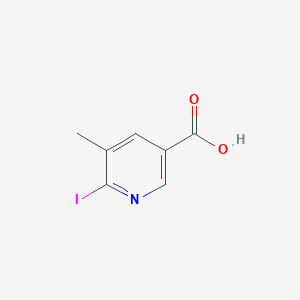
2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with amino groups and a cyclopentyl group, along with an ethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Subsequent amination reactions introduce the amino groups at the 4 and 5 positions of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups .
Scientific Research Applications
2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino groups on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentyl group and ethanol moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1H-pyrazole: Similar in structure but lacks the cyclopentyl and ethanol groups.
4,5-Diamino-1H-pyrazole: Similar but without the cyclopentyl group.
2-(4,5-Diamino-1H-pyrazol-1-yl)ethanol: Similar but without the cyclopentyl group.
Uniqueness
The presence of the cyclopentyl group and ethanol moiety in 2-(4,5-Diamino-3-cyclopentyl-1H-pyrazol-1-yl)ethanol distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4,5-diamino-3-cyclopentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H18N4O/c11-8-9(7-3-1-2-4-7)13-14(5-6-15)10(8)12/h7,15H,1-6,11-12H2 |
InChI Key |
YWFBERICGXDKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2N)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)






